molecular formula C10H14BClO3 B567209 (2-Butoxy-4-chlorophenyl)boronic acid CAS No. 1256355-07-3

(2-Butoxy-4-chlorophenyl)boronic acid

Cat. No.: B567209
CAS No.: 1256355-07-3
M. Wt: 228.479
InChI Key: YYWQEIZDBBRJAQ-UHFFFAOYSA-N
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Description

(2-Butoxy-4-chlorophenyl)boronic acid is an organoboron compound that has garnered interest due to its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with butoxy and chloro groups. The boronic acid functionality makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

The primary target of (2-Butoxy-4-chlorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . The SM coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the (2-Butoxy-4-chlorophenyl) group from boron to palladium . This is a key step in the formation of new carbon-carbon bonds in the SM coupling reaction .

Biochemical Pathways

The SM coupling reaction, facilitated by this compound, is part of a broader biochemical pathway involving the formation of carbon-carbon bonds . This pathway is crucial in organic synthesis, enabling the construction of complex organic molecules from simpler building blocks .

Pharmacokinetics

These properties suggest that this compound would have good bioavailability for use in chemical reactions .

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic molecules, contributing to advancements in fields such as pharmaceuticals, materials science, and chemical research .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . The SM coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . Furthermore, boronic acids, including this compound, are generally environmentally benign, making them suitable for use in a variety of settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Butoxy-4-chlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-butoxy-4-chlorophenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (2-Butoxy-4-chlorophenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

    Substitution: The butoxy and chloro groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium(II) acetate, potassium carbonate, bis(pinacolato)diboron, dimethylformamide.

    Oxidation: Hydrogen peroxide, sodium periodate.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Butoxy-4-chlorophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Chlorophenylboronic acid
  • 2-Chlorophenylboronic acid
  • 4-Butoxyphenylboronic acid

Comparison: (2-Butoxy-4-chlorophenyl)boronic acid is unique due to the presence of both butoxy and chloro substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the additional substituents provide opportunities for further functionalization and can enhance the compound’s utility in specific applications. The chloro group can act as a leaving group in substitution reactions, while the butoxy group can participate in hydrogen bonding and other interactions, potentially affecting the compound’s behavior in biological systems.

Properties

IUPAC Name

(2-butoxy-4-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWQEIZDBBRJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681710
Record name (2-Butoxy-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-07-3
Record name Boronic acid, B-(2-butoxy-4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Butoxy-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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